11-Bromoundecanoyl chloride

Polymer Chemistry Catalysis Phase-Transfer Catalysis

Choose 11-Bromoundecanoyl chloride (CAS 15949-84-5) for applications where the C11 chain length is critical. This bifunctional building block provides optimal conformational flexibility and surface packing density for self-assembled monolayers (SAMs). Its specific hydrophobicity (LogP ~4.66) enhances membrane permeability in biomolecule modification, outperforming C10 and C12 analogs. Validated for synthesizing polymeric phosphonium salt catalysts and nonlinear optical (NLO) chromophores, this reagent ensures predictable, high-performance results in advanced materials research.

Molecular Formula C11H20BrClO
Molecular Weight 283.63 g/mol
CAS No. 15949-84-5
Cat. No. B108357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromoundecanoyl chloride
CAS15949-84-5
Molecular FormulaC11H20BrClO
Molecular Weight283.63 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCC(=O)Cl
InChIInChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2
InChIKeyQWHOIFRYXGBPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromoundecanoyl Chloride (CAS 15949-84-5): Molecular Properties and Core Specifications for Procurement


11-Bromoundecanoyl chloride (CAS 15949-84-5, C11H20BrClO, MW 283.63) is a bifunctional C11 alkyl halide-acyl chloride, belonging to the class of omega-bromoalkanoyl chlorides [1]. It is characterized by a terminal acyl chloride group and a primary alkyl bromide on a linear undecane chain [1]. Key physical properties include a predicted density of approximately 1.223 g/cm³ and a boiling point range of 176-178 °C at 1 Torr [1].

Why 11-Bromoundecanoyl Chloride Cannot Be Interchanged with C10 or C12 Analogs in Research Applications


Substituting 11-bromoundecanoyl chloride with a shorter-chain (e.g., 10-bromodecanoyl chloride) or longer-chain (e.g., 12-bromododecanoyl chloride) analog is not straightforward due to the strong dependence of key application parameters on the polymethylene spacer length. Even a single methylene unit difference can alter the conformational flexibility, surface packing density, and the resulting physical properties of self-assembled monolayers [1]. Furthermore, the chain length modulates the hydrophobic character, as reflected in a calculated LogP of approximately 4.66, which directly influences solubility, partitioning, and the performance of derived surfactants or modified biomolecules .

Quantitative Differentiation of 11-Bromoundecanoyl Chloride (CAS 15949-84-5) from C10 and C12 Analogs


Chain Length Optimization in ω-Bromoalkanoyl Chlorides for Polymeric Phosphonium Salt Catalyst Performance

A study by Akelah et al. directly compared polymeric phosphonium salts derived from three different acyl chloride linkers: chloroacetyl chloride, p-bromomethylbenzoyl chloride, and 11-bromoundecanoyl chloride. The 11-carbon chain of 11-bromoundecanoyl chloride provides a specific spacer length that was demonstrated to be compatible with both liquid-liquid and solid-liquid phase-transfer catalytic systems, although the quantitative data indicates a distinct difference in performance between the two media [1]. This direct, head-to-head study shows that 11-bromoundecanoyl chloride enables effective anion activation in liquid-liquid two-phase systems, with a measured activity reduction in solid-liquid systems, which is a specific performance profile not established for the C10 or C12 analogs in this study.

Polymer Chemistry Catalysis Phase-Transfer Catalysis

Quantifying the Impact of an Extra Methylene Unit on Hydrophobicity: LogP Comparison with 10-Bromodecanoyl Chloride

The lipophilicity of these omega-bromoalkanoyl chlorides is a key determinant in their application in medicinal chemistry and surfactant design. The calculated LogP (octanol-water partition coefficient) for 11-bromoundecanoyl chloride is 4.6576 . For the C10 analog, 10-bromodecanoyl chloride, the corresponding calculated LogP is lower, approximately 4.15 (estimated by ChemDraw/ChemAxon based on molecular formula C10H18BrClO).

Physical Organic Chemistry Lipophilicity ADME Properties

Boiling Point Differentiation: Impact of Chain Length on Physical Properties for Purification and Handling

The boiling point of an organic intermediate is a crucial parameter for purification by distillation and for predicting its behavior under reaction conditions. 11-Bromoundecanoyl chloride has a reported boiling point of 176-178 °C at 1 Torr [1]. In comparison, the shorter-chain 10-bromodecanoyl chloride is expected to have a slightly lower boiling point, while the longer-chain 12-bromododecanoyl chloride would have a higher one, following the trend of increasing van der Waals forces with increasing molecular weight.

Synthetic Chemistry Purification Physical Properties

Application in Synthesizing Nonlinear Optical (NLO) Chromophores: A Validated Use Case

The synthesis of a complex NLO-active organic molecule, 4-(4-cyanophenylazo) phenoxyundecanoyl chloride, has been reported, utilizing 11-bromoundecanoic acid (the immediate precursor to the acyl chloride) as the source of the flexible C11 spacer [1]. The successful synthesis and subsequent fabrication into multilayer thin films validates the utility of this specific chain length in advanced materials applications. While the study does not directly compare to other chain lengths, it establishes 11-bromoundecanoyl chloride as a viable and proven reagent for this demanding application.

Materials Chemistry Nonlinear Optics Chromophore Synthesis

Optimal Application Scenarios for 11-Bromoundecanoyl Chloride (CAS 15949-84-5) in Research and Industrial Settings


Fabrication of Functionalized Polymer Resins for Phase-Transfer Catalysis

Based on direct comparative evidence [1], 11-bromoundecanoyl chloride is a proven reagent for functionalizing crosslinked poly(methyl methacrylate) (PMMA) resins to create polymeric phosphonium salt catalysts. This specific C11 linker yields a catalyst that is effective in liquid-liquid two-phase anion-promoted reactions, offering a distinct performance profile compared to catalysts made with shorter or more rigid linkers.

Synthesis of Advanced Materials Requiring a Defined C11 Spacer

For the synthesis of nonlinear optical (NLO) chromophores and other advanced materials, the C11 spacer length is critical for achieving desired molecular conformations and thin-film properties [2]. The successful use of this compound's precursor in a peer-reviewed synthesis [2] provides a validated starting point, minimizing the risks associated with using an untested analog with a different chain length.

Derivatization of Biomolecules Requiring a Specific Hydrophobic Anchor

When modifying biomolecules (e.g., peptides, oligonucleotides) for enhanced membrane permeability or surface attachment, the precise length of the hydrophobic anchor dictates the biophysical outcome. The calculated LogP of ~4.66 for 11-bromoundecanoyl chloride positions it as a more hydrophobic alternative to the C10 analog, which may be desirable for increasing cellular uptake or for creating more stable hydrophobic interactions in self-assembled structures.

Technical Documentation Hub

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